![molecular formula C19H20N4O4S B2644354 Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate CAS No. 2308052-92-6](/img/structure/B2644354.png)
Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a benzoxazole ring, a thiazole ring, and carboxamide and carboxylate ester groups . These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide and carboxylate ester groups could participate in acid-base reactions, the pyrrolidine ring could undergo ring-opening reactions, and the benzoxazole and thiazole rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Biological Evaluation
One study presented the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, evaluating their antibacterial, antioxidant, and antitubercular activities. This approach features operational simplicity, high atom economy, and environmentally benign conditions (Bhoi, Borad, Pithawala, & Patel, 2016).
Antitubercular Activity
Another research effort involved the design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors. Among these, a specific compound showed promising activity across several assays, highlighting its potential as an antitubercular agent (Jeankumar et al., 2013).
Heterocyclic Compound Synthesis
The versatility of related ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide array of trifluoromethyl heterocycles, including oxazoles and thiazoles, underscores the chemical utility of these compounds in creating pharmacologically relevant structures (Honey, Pasceri, Lewis, & Moody, 2012).
Pharmacological Activity
Further research has synthesized ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, exploring their biological activities. One compound in particular demonstrated significant antiradical and anti-inflammatory activities, offering insights into potential therapeutic applications (Zykova et al., 2016).
Future Directions
properties
IUPAC Name |
ethyl 2-[[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-3-26-17(25)15-11(2)20-18(28-15)22-16(24)13-8-6-10-23(13)19-21-12-7-4-5-9-14(12)27-19/h4-5,7,9,13H,3,6,8,10H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQZTFGBKFIIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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